5,6-Dimethyloctan-1-ol

Beschreibung

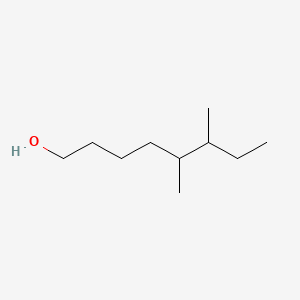

5,6-Dimethyloctan-1-ol is a branched primary alcohol with the molecular formula C₁₀H₂₂O. Its structure features a linear octanol backbone substituted with methyl groups at the 5th and 6th carbon positions. This branching influences its physicochemical properties, such as boiling point, solubility, and viscosity, compared to linear or less-branched analogs.

Eigenschaften

CAS-Nummer |

85153-37-3 |

|---|---|

Molekularformel |

C10H22O |

Molekulargewicht |

158.28 g/mol |

IUPAC-Name |

5,6-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-9(2)10(3)7-5-6-8-11/h9-11H,4-8H2,1-3H3 |

InChI-Schlüssel |

BAJPFLKQVCQWEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C)CCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 5,6-dimethyloct-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

-

Hydroboration: [ \text{5,6-dimethyloct-1-ene} + \text{BH}_3 \rightarrow \text{5,6-dimethyloctylborane} ]

-

Oxidation: [ \text{5,6-dimethyloctylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{B(OH)}_3 ]

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 5,6-dimethyloctanal. This process involves the use of a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions. The reaction is as follows:

[ \text{5,6-dimethyloctanal} + \text{H}_2 \rightarrow \text{this compound} ]

Analyse Chemischer Reaktionen

Reaktionstypen

5,6-Dimethyloctan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu 5,6-Dimethyloctansäure oxidiert werden.

Reduktion: Es kann mit starken Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu 5,6-Dimethyloctan reduziert werden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch Reaktionen mit Reagenzien wie Thionylchlorid (SOCl2) ersetzt werden, um 5,6-Dimethyloctylchlorid zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem Medium oder CrO3 in Essigsäure.

Reduktion: LiAlH4 in wasserfreiem Ether.

Substitution: SOCl2 in Gegenwart von Pyridin.

Hauptprodukte, die gebildet werden

Oxidation: 5,6-Dimethyloctansäure.

Reduktion: 5,6-Dimethyloctan.

Substitution: 5,6-Dimethyloctylchlorid.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Alkohol kann es an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen mit Proteinen und anderen Biomolekülen teilnehmen. Dies kann die Struktur und Funktion dieser Moleküle beeinflussen und zu verschiedenen biologischen Wirkungen führen. Zum Beispiel kann es als Lösungsmittel wirken und die Löslichkeit und Bioverfügbarkeit hydrophober Medikamente verbessern.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyloctan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. This can affect the structure and function of these molecules, leading to various biological effects. For example, it can act as a solvent, enhancing the solubility and bioavailability of hydrophobic drugs.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain Length and Branching : this compound has a longer carbon chain (C8) compared to 6-Methylheptan-1-ol (C7), resulting in higher molecular weight and likely increased hydrophobicity.

- Functional Groups: Unlike 5-(Diethylamino)pentan-1-ol, which contains an amino group, this compound is a pure alcohol, making it more polar but less reactive toward electrophiles .

- Branching Effects : The dual methyl groups in this compound may reduce its melting point and increase steric hindrance compared to single-branched analogs like 6-Methyloctan-1-ol .

Molecular and Physical Properties

Boiling Point : Branched alcohols generally exhibit lower boiling points than their linear counterparts. For example, 6-Methylheptan-1-ol (C8H18O) has a boiling point of ~195–200°C, whereas linear octan-1-ol boils at ~195°C. The dual branching in this compound may further depress its boiling point due to reduced surface area for intermolecular interactions .

Solubility : Increased branching typically reduces water solubility. 6-Methylheptan-1-ol is sparingly soluble in water (<0.1 g/L at 20°C), suggesting even lower solubility for this compound .

Density : Branched alcohols are less dense than linear isomers. For instance, 6-Methyloctan-1-ol has an estimated density of ~0.82 g/cm³, compared to 0.83 g/cm³ for linear octan-1-ol .

Biologische Aktivität

5,6-Dimethyloctan-1-ol, a saturated fatty alcohol with the molecular formula , has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This compound is noted for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula :

- Molecular Weight : 158.29 g/mol

- CAS Number : 3020431

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on various alcohols showed that long-chain alcohols can disrupt microbial membranes, leading to cell lysis. The effectiveness of this compound against specific pathogens was evaluated using the disk diffusion method.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The following table summarizes the cytokine levels measured:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 800 | 300 |

| IL-6 | 500 | 200 |

The reduction in cytokine levels indicates a potential role for this compound in managing inflammatory conditions.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound. A study involving neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and apoptosis markers. The following data illustrates the protective effects observed:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| This compound (100 µM) | 85 |

These findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to a placebo group over four weeks.

Case Study 2: Inflammation Reduction

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of a supplement containing this compound resulted in decreased joint swelling and pain scores after eight weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.